

Application Notes and Protocols for Redafamdastat Administration in Mice

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Compound of Interest		
Compound Name:	Redafamdastat	
Cat. No.:	B1679683	Get Quote

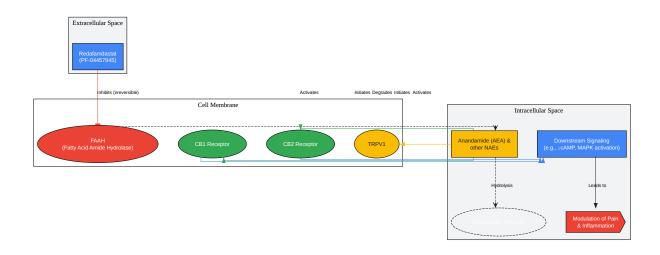
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Redafamdastat**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for preclinical research in mice. The following sections detail its mechanism of action, administration protocols, and expected biological effects based on available literature.

Mechanism of Action: **Redafamdastat**, also known as PF-04457845, is an irreversible covalent inhibitor of FAAH.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs).[3][4] By inhibiting FAAH, **Redafamdastat** leads to an accumulation of these endogenous lipids, which in turn modulate cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] This enhancement of endocannabinoid signaling is the basis for its therapeutic potential in various conditions, particularly in pain and inflammation.[2][5]

Signaling Pathway of Redafamdastat Action





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Caption: Mechanism of Redafamdastat action.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Redafamdastat** from in vitro and in vivo (rodent) studies.



Parameter	Species/System	Value	Reference
IC50 (FAAH Inhibition)	Human	7.2 ± 0.63 nM	[1]
Rat	7.4 ± 0.62 nM	[1]	
kinact/Ki (FAAH Inhibition)	Human	40,300 M ⁻¹ s ⁻¹	[1]
In Vivo FAAH Inhibition	Mouse Brain	Complete inhibition at 1 and 10 mg/kg (p.o.)	[1]
Minimum Effective Dose (MED)	Rat (Inflammatory Pain)	0.1 mg/kg (p.o.)	[1]
Comparative Efficacy	Rat (Inflammatory Pain)	0.1 mg/kg Redafamdastat (p.o.) ≈ 10 mg/kg Naproxen	[1]
Selectivity	Human & Mouse Proteomes	No off-target inhibition at 10 and 100 μM	[1]

Experimental ProtocolsPreparation and Administration of Redafamdastat

This protocol describes the preparation of **Redafamdastat** for oral (p.o.) or intraperitoneal (i.p.) administration in mice.

Materials:

- Redafamdastat (PF-04457845) powder
- Vehicle solution (select one):
 - Polyethylene glycol 300 (PEG300)
 - 18:1:1 saline/Emulphor/ethanol
 - 2% Polyvinylpyrrolidone and 0.15% Sodium dodecyl sulfate in H₂O (for nanocrystalline suspension)



- Sterile saline
- Vortex mixer
- Sonicator
- Oral gavage needles or sterile syringes and needles for i.p. injection

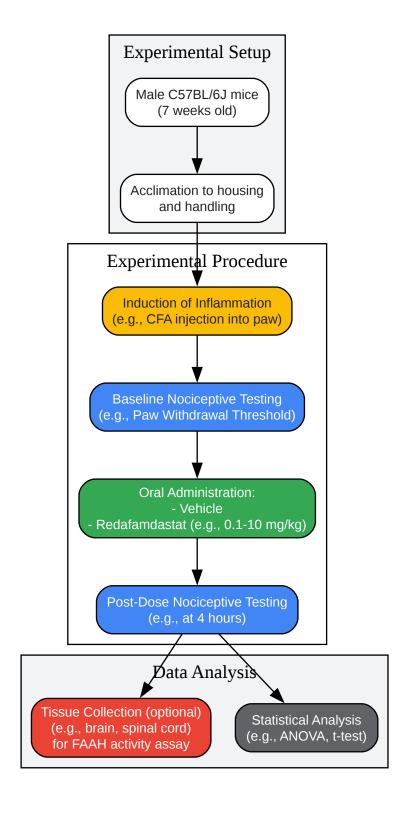
Procedure:

- Vehicle Selection: The choice of vehicle can depend on the experimental requirements. For general oral administration in mice, PEG300 has been successfully used.[1] For intraperitoneal injections, a saline/Emulphor/ethanol mixture is an option.[5]
- Preparation of Dosing Solution (Example using PEG300): a. Calculate the required amount of Redafamdastat and vehicle based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice. A typical dosing volume for oral administration in mice is 4 mL/kg.[1] b. Weigh the appropriate amount of Redafamdastat powder. c. Add the calculated volume of PEG300. d. Vortex and sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.
- Administration:
 - Oral (p.o.): Administer the prepared solution to mice using an appropriate-sized oral gavage needle. Ensure proper technique to avoid injury. Doses of 1 and 10 mg/kg have been shown to completely inhibit FAAH in mice.[1]
 - Intraperitoneal (i.p.): Administer the solution using a sterile syringe and needle into the intraperitoneal cavity. A 10 mg/kg dose has been used in mice to study FAAH inactivation and effects on endocannabinoid levels.[5]

Experimental Workflow for Inflammatory Pain Model

This protocol outlines a typical workflow for evaluating the efficacy of **Redafamdastat** in a mouse model of inflammatory pain.





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Caption: Workflow for assessing **Redafamdastat** in a pain model.

Detailed Steps:



- Animal Model: Male C57BL/6J mice are commonly used.[1] Allow for an appropriate acclimation period.
- Induction of Inflammation: Inflammatory pain can be induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the mouse hind paw.
- Baseline Measurement: Before drug administration, measure the baseline pain response, for example, using the von Frey test to determine the Paw Withdrawal Threshold (PWT).
- Drug Administration: Administer **Redafamdastat** or vehicle orally as described in Protocol 1.
- Post-treatment Measurement: At a specified time point after administration (e.g., 4 hours),
 re-evaluate the PWT.[1] A significant increase in PWT in the Redafamdastat-treated group compared to the vehicle group indicates an analgesic effect.
- Biochemical Confirmation (Optional): To confirm target engagement, tissues such as the brain and spinal cord can be collected at the end of the experiment to measure FAAH activity using methods like competitive activity-based protein profiling (ABPP).[1][5]

Assessment of Cannabinoid-like Side Effects (Tetrad Test)

This protocol is used to determine if **Redafamdastat** induces the classic cannabinoid-like side effects.

Procedure:

- Animal Groups: Use male C57BL/6J mice.[1] Include a vehicle control group, a
 Redafamdastat-treated group (e.g., 1 or 10 mg/kg, p.o.), and a positive control group
 treated with a cannabinoid agonist like WIN 55,212-2 (e.g., 1 or 10 mg/kg, i.p.).[1]
- Timing: Evaluate the mice at a time point corresponding to the expected peak effect of the drugs (e.g., 4 hours for **Redafamdastat**, 30 minutes for WIN 55,212-2).[1]
- Tetrad Assays:
 - Hypomotility: Measure locomotor activity in an open field arena.



- Hypothermia: Measure core body temperature using a rectal probe.
- Antinociception: Assess the pain response using the tail-flick or hot plate test.
- Catalepsy: Measure the time the mouse remains immobile on an elevated bar.
- Data Analysis: Compare the results from the Redafamdastat-treated group to both the
 vehicle and the positive control groups. Redafamdastat is reported to not elicit significant
 effects in motility, catalepsy, and body temperature at effective analysesic doses.

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